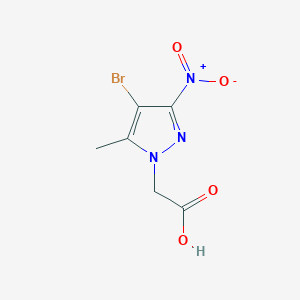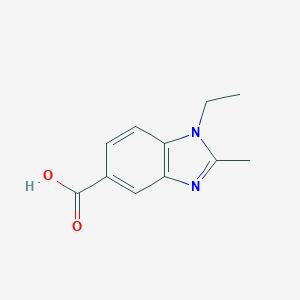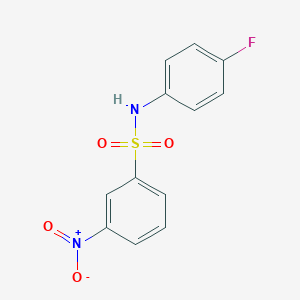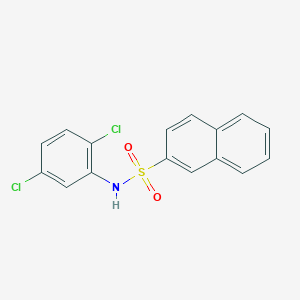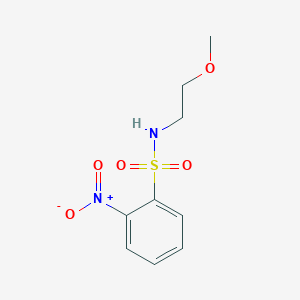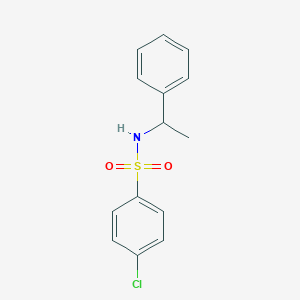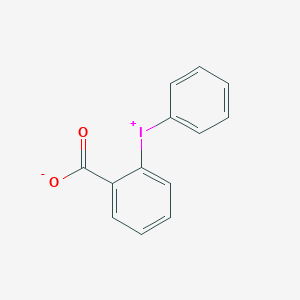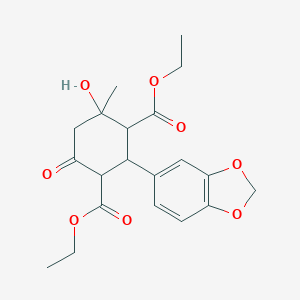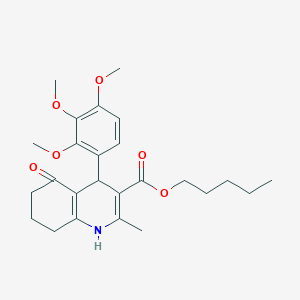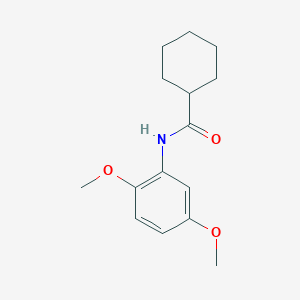
N-(2,5-dimethoxyphenyl)cyclohexanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,5-dimethoxyphenyl)cyclohexanecarboxamide, also known as 2C-H, is a synthetic compound that belongs to the phenethylamine family. It is a psychoactive drug that has been used for recreational purposes, but it also has potential applications in scientific research.
Wirkmechanismus
The mechanism of action of N-(2,5-dimethoxyphenyl)cyclohexanecarboxamide is not fully understood, but it is believed to act as a partial agonist at serotonin receptors. It may also affect the release and reuptake of neurotransmitters, such as serotonin, dopamine, and norepinephrine.
Biochemische Und Physiologische Effekte
N-(2,5-dimethoxyphenyl)cyclohexanecarboxamide has been shown to produce a range of biochemical and physiological effects. These include altered mood, perception, and cognition. It may also cause changes in heart rate, blood pressure, and body temperature.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2,5-dimethoxyphenyl)cyclohexanecarboxamide in lab experiments is its potential to selectively target serotonin receptors. This could make it a useful tool for studying the role of these receptors in various neurological conditions. However, its psychoactive properties may make it difficult to control for confounding variables in experiments. Additionally, the potential for abuse and addiction may limit its use in certain settings.
Zukünftige Richtungen
There are several potential future directions for research on N-(2,5-dimethoxyphenyl)cyclohexanecarboxamide. These include:
1. Further studies on the mechanism of action and pharmacology of this compound.
2. Investigation of the potential therapeutic applications of N-(2,5-dimethoxyphenyl)cyclohexanecarboxamide in neurological conditions.
3. Development of more selective and potent compounds that target serotonin receptors.
4. Exploration of the potential use of N-(2,5-dimethoxyphenyl)cyclohexanecarboxamide in combination with other drugs for the treatment of neurological conditions.
5. Investigation of the potential long-term effects of N-(2,5-dimethoxyphenyl)cyclohexanecarboxamide on brain function and behavior.
Conclusion:
N-(2,5-dimethoxyphenyl)cyclohexanecarboxamide is a synthetic compound with potential applications in scientific research. Its affinity for serotonin receptors makes it a useful tool for studying the role of these receptors in various neurological conditions. However, its psychoactive properties and potential for abuse and addiction may limit its use in certain settings. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of this compound.
Wissenschaftliche Forschungsanwendungen
N-(2,5-dimethoxyphenyl)cyclohexanecarboxamide has potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have affinity for serotonin receptors, which are involved in the regulation of mood, appetite, and sleep. This compound could be used to study the role of serotonin receptors in various neurological conditions, such as depression and anxiety.
Eigenschaften
CAS-Nummer |
315712-29-9 |
|---|---|
Produktname |
N-(2,5-dimethoxyphenyl)cyclohexanecarboxamide |
Molekularformel |
C15H21NO3 |
Molekulargewicht |
263.33 g/mol |
IUPAC-Name |
N-(2,5-dimethoxyphenyl)cyclohexanecarboxamide |
InChI |
InChI=1S/C15H21NO3/c1-18-12-8-9-14(19-2)13(10-12)16-15(17)11-6-4-3-5-7-11/h8-11H,3-7H2,1-2H3,(H,16,17) |
InChI-Schlüssel |
BVAITUYABNDCPN-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2CCCCC2 |
Kanonische SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2CCCCC2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{2-[(Furan-2-carbonyl)-amino]-acetylamino}-acetic acid](/img/structure/B187542.png)
![3-methyl-N-{2-[(3-methylbenzoyl)amino]ethyl}benzamide](/img/structure/B187543.png)
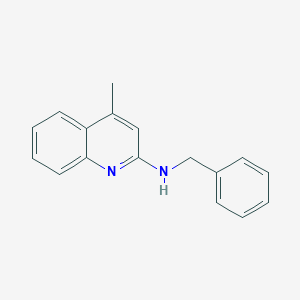
![N-[1-[(2-Fluorophenyl)amino]-2-oxo-2-phenyl-ethyl]furan-2-carboxamide](/img/structure/B187547.png)
![4-(1-Piperidinyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B187549.png)
